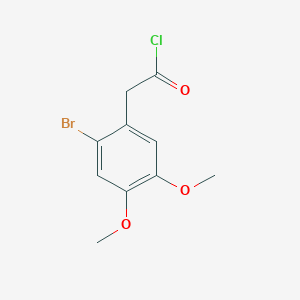
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride
概要
説明
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with bromine and two methoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by chlorination. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting bromo compound is then treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the acetyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and chlorination reactions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Major Products
Substitution: Formation of azides, thiocyanates, or alkoxides.
Hydrolysis: Formation of 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol or 2-(2-Bromo-4,5-dimethoxyphenyl)ethylamine.
科学的研究の応用
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The bromine and methoxy groups on the phenyl ring also influence its reactivity and selectivity in chemical reactions .
類似化合物との比較
Similar Compounds
- 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid
- 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
- 2-(2-Bromo-4,5-dimethoxyphenyl)ethylamine
- 2-Bromo-4,5-dimethoxyphenethylamine
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is unique due to its acetyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds .
特性
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFRAGGSHGIDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














